4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine
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Overview
Description
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is an organic compound with the molecular formula C11H15ClN2O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a 4-methylcyclohexyl group attached via an oxygen atom at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methylcyclohexanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylcyclohexanol displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methyl group on the cyclohexyl ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized cyclohexyl derivatives, and reduced pyrimidine derivatives .
Scientific Research Applications
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation or apoptosis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine
- 2-Chloro-4-[(4-methylcyclohexyl)oxy]pyrimidine
- 4-Chloro-2-methylheptane
Uniqueness
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is unique due to the specific positioning of the chloro and 4-methylcyclohexyl groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-2-(4-methylcyclohexyl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-11-13-7-6-10(12)14-11/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMXEFINNZQGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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